molecular formula C23H23FN4O4 B10991959 N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10991959
M. Wt: 438.5 g/mol
InChI Key: GLEMFIHCOZCMIS-UHFFFAOYSA-N
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Description

The compound N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide features a 6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl core linked via an ethyl chain to a 5-oxopyrrolidine-3-carboxamide moiety substituted with a 4-methoxyphenyl group. Quinazolinones are known for their roles in kinase inhibition and antimicrobial activity, while the pyrrolidine carboxamide contributes to binding specificity and solubility .

Properties

Molecular Formula

C23H23FN4O4

Molecular Weight

438.5 g/mol

IUPAC Name

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H23FN4O4/c1-14-26-20-8-3-16(24)12-19(20)23(31)27(14)10-9-25-22(30)15-11-21(29)28(13-15)17-4-6-18(32-2)7-5-17/h3-8,12,15H,9-11,13H2,1-2H3,(H,25,30)

InChI Key

GLEMFIHCOZCMIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluoro and Methyl Groups: Fluorination and methylation can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.

    Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, often using ethyl halides in the presence of a base like potassium carbonate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Final Coupling: The final coupling step involves the reaction of the quinazolinone derivative with the pyrrolidine derivative under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (S_NAr) reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxylated quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The presence of the fluoro and methoxy groups can enhance binding affinity and selectivity, while the pyrrolidine ring may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Biological Activity
Target Compound Quinazolinone 6-fluoro, 2-methyl, ethyl linker, 4-methoxyphenyl-pyrrolidine-5-oxo ~423.44* Kinase inhibition, anticancer
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide Quinazolinone 6-fluoro (no 2-methyl), ethyl linker, indole-5-carboxamide 350.3 Anticancer (quinazolinone-mediated)
5-[4-[(2-Ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methyl-pyridine-2-carboxamide Quinoxaline 2-ethyl, 5-fluoro, piperazine linker, pyridine carboxamide ~470.5* Antimicrobial (quinoxaline scaffold)
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidine 4-fluorophenyl, pyridinyl substituent 313.3 Enzyme inhibition (pyrrolidine core)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Thiadiazole 4-fluorophenyl, 5-isopropyl-thiadiazole ~350.4* Antimicrobial (thiadiazole moiety)

*Note: Values marked with * are estimated based on molecular formulas.

Key Structural Differences

  • Quinazolinone vs. Quinoxaline: The target compound’s quinazolinone core (one nitrogen in the fused ring) differs from quinoxaline (two nitrogens), affecting electron distribution and binding to targets like kinases .
  • Substituent Effects: The 2-methyl group on the quinazolinone in the target compound may enhance metabolic stability compared to non-methylated analogs (e.g., compound) .
  • Linker Variations : The ethyl linker in the target compound provides flexibility, whereas piperazine () or rigid heterocycles (e.g., thiadiazole in ) may alter target engagement .

Pharmacological and Physicochemical Properties

  • Solubility : The target compound’s higher molecular weight (~423 g/mol) and methoxyphenyl group may reduce aqueous solubility compared to smaller analogs like the pyridinyl-pyrrolidine derivative (313.3 g/mol) .
  • Binding Affinity: The 6-fluoro and 2-methyl groups on the quinazolinone likely enhance selectivity for kinase ATP-binding pockets, as seen in similar fluorinated quinazolinones .

Research Findings and Implications

  • Anticancer Potential: Quinazolinones (e.g., ) inhibit EGFR and VEGFR kinases. The target compound’s 2-methyl substitution could reduce off-target effects compared to non-methylated derivatives .
  • Antimicrobial Activity: Quinoxaline derivatives () show broad-spectrum antimicrobial activity, but the target compound’s pyrrolidine-methoxyphenyl group may shift its spectrum toward Gram-positive pathogens .
  • Toxicity Considerations: Thiadiazole-containing analogs () often exhibit hepatotoxicity, whereas the target compound’s quinazolinone-pyrrolidine scaffold may offer a safer profile .

Biological Activity

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C20H22FN3O3
Molecular Weight 373.41 g/mol
CAS Number 1574411-21-4
LogP 2.8754
Polar Surface Area 57.316 Ų

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including the compound . In vitro assays have demonstrated that it exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

A study conducted on related quinazoline compounds reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against standard bacterial strains, indicating moderate antibacterial activity . The specific compound's activity was compared to standard antibiotics, showing comparable efficacy, especially in resistant strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Research indicates that this compound induces apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation and survival.

In a study involving human cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM, depending on the cell type . The selectivity index suggests that it is less toxic to normal cells, highlighting its potential as a therapeutic agent.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into quinazoline derivatives found that this compound inhibited the growth of multidrug-resistant E. coli at concentrations as low as 16 µg/mL, showcasing its potential in treating resistant infections .
  • Cytotoxicity Assessment : In a comparative study of various pyrrolidine derivatives, this compound was found to exhibit significant cytotoxicity against breast cancer cell lines (MCF7) while maintaining low toxicity against normal fibroblast cells (WI38), suggesting a favorable therapeutic window .

Q & A

Q. What are the key synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with functionalization of the quinazolinone core. For example, the 4-oxoquinazolin-3(4H)-yl moiety can be alkylated with ethylenediamine derivatives to introduce the pyrrolidine-carboxamide side chain . Intermediates are characterized via melting point analysis, 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry (MS). Purity is confirmed by HPLC, with yields optimized by adjusting reaction solvents (e.g., ethanol, DMF) and catalysts (e.g., HCl, H2_2SO4_4) .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H^1 \text{H} and 13C^{13} \text{C} NMR provide detailed insights into proton environments and carbon frameworks, confirming substituent positions (e.g., fluorine at C6, methoxy groups) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns, distinguishing regioisomers or impurities .
  • Infrared Spectroscopy (IR): Identifies functional groups like carbonyls (C=O) and amides (N–H stretches) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for quinazoline-pyrrolidine hybrids?

  • Core Modifications: Synthesize analogs with variations in the quinazolinone ring (e.g., substituting fluorine at C6 with Cl or Br) to assess electronic effects on target binding .
  • Side Chain Optimization: Replace the 4-methoxyphenyl group with other aryl/heteroaryl groups (e.g., 4-chlorophenyl, pyridinyl) to evaluate steric and hydrophobic contributions .
  • Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity .

Q. What strategies resolve discrepancies in biological activity data across experimental models?

  • Purity Verification: Ensure compound purity (>95%) via HPLC and elemental analysis, as impurities (e.g., unreacted intermediates) may skew results .
  • Assay Standardization: Use consistent cell lines, incubation times, and controls to minimize variability. Cross-validate findings in orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
  • Metabolic Stability Testing: Evaluate pharmacokinetic properties (e.g., plasma protein binding, microsomal stability) to rule out bioavailability issues masking true activity .

Q. How can synthetic yield be optimized while maintaining purity?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require careful removal to avoid side reactions .
  • Catalyst Screening: Test acid/base catalysts (e.g., p-toluenesulfonic acid, triethylamine) to accelerate coupling reactions (e.g., amide bond formation) .
  • Chromatographic Purification: Employ gradient elution in column chromatography or preparative HPLC to isolate high-purity batches (>98%) .

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